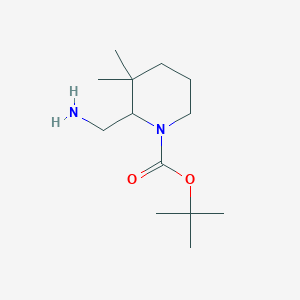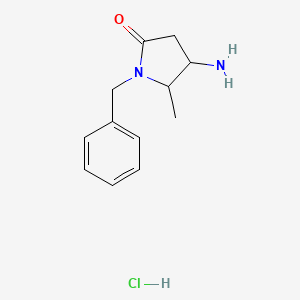
Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of “Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate” would depend on its molecular structure and the conditions under which it is reacted. Without specific information on the compound, it’s difficult to predict its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Unfortunately, specific information on its properties is not available .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Applications
Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate serves as a precursor in the synthesis of various chiral and complex molecular structures. For example, it has been utilized in the synthesis of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is derived from L-alanine. This chiral auxiliary has been applied in dipeptide synthesis and the preparation of enantiomerically pure compounds, demonstrating its utility in stereoselective synthesis processes (Studer, Hintermann, & Seebach, 1995).
Piperidine Derivatives and Oxygen Heterocycles
The compound has also been involved in the reaction processes leading to the formation of piperidine derivatives fused with oxygen heterocycles. In one study, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone underwent reactions to produce tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon further treatment, cyclized into cis-isomers of N-Boc piperidine derivatives. These derivatives demonstrate high stereoselectivity, highlighting the compound's role in synthesizing stereochemically homogeneous systems (Moskalenko & Boev, 2014).
Schiff Base Compounds and Crystallographic Analysis
Furthermore, this compound has been utilized in the synthesis of Schiff base compounds, which were characterized using spectroscopic methods and X-ray crystallographic analysis. These studies not only provide insights into the molecular structure of the synthesized compounds but also highlight the potential for hydrogen bonding interactions, contributing to our understanding of molecular interactions and stability (Çolak et al., 2021).
Alkylation and Synthesis of Piperidine Derivatives
The compound's reactivity has been further explored in alkylation reactions, where tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was treated with BuLi and subsequently alkylated to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These products serve as valuable synthons for the preparation of a variety of piperidine derivatives, showcasing the versatility of this compound in synthetic organic chemistry (Moskalenko & Boev, 2014).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules. This is typically relevant for biological molecules or drugs. As “Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate” is not a known drug or biological molecule, its mechanism of action is not defined .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-13(4,5)10(15)9-14/h10H,6-9,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFDASGMIVYLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1CN)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)



![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)




![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)
